![molecular formula C20H19N3O3 B2811491 [2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (E)-3-quinolin-8-ylprop-2-enoate CAS No. 927604-08-8](/img/structure/B2811491.png)
[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (E)-3-quinolin-8-ylprop-2-enoate
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Overview
Description
The compound contains several functional groups including a cyano group (-CN), an amino group (-NH2), a carbonyl group (C=O), and a quinoline group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques like NMR, IR, and mass spectrometry. Unfortunately, without specific data, I can’t provide an analysis of this compound’s molecular structure .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. The amino group might undergo reactions like acylation or alkylation. The carbonyl group can be involved in reactions like nucleophilic addition or reduction .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through experimental procedures .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (E)-3-quinolin-8-ylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-20(13-21,16-8-9-16)23-17(24)12-26-18(25)10-7-15-5-2-4-14-6-3-11-22-19(14)15/h2-7,10-11,16H,8-9,12H2,1H3,(H,23,24)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSGMZXWXJPORT-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC(=O)C=CC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C#N)(C1CC1)NC(=O)COC(=O)/C=C/C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (E)-3-quinolin-8-ylprop-2-enoate |
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